Setmelanotide is a Melanocortin 4 Receptor Agonist. The mechanism of action of setmelanotide is as a Melanocortin 4 Receptor Agonist.
See also: Setmelanotide acetate (is active moiety of).
Setmelanotide
CAS No.: 920014-72-8
Cat. No.: VC21535788
Molecular Formula: C49H68N18O9S2
Molecular Weight: 1117.3 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 920014-72-8 |
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Molecular Formula | C49H68N18O9S2 |
Molecular Weight | 1117.3 g/mol |
IUPAC Name | (4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide |
Standard InChI | InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1 |
Standard InChI Key | HDHDTKMUACZDAA-PHNIDTBTSA-N |
Isomeric SMILES | C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
SMILES | CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Canonical SMILES | CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Chemical Properties and Structure
Setmelanotide is a cyclic octapeptide analog of human alpha-melanocyte stimulating hormone (α-MSH) with a molecular formula of C₄₉H₆₈N₁₈O₉S₂ and a molar mass of 1117.32 g·mol⁻¹ . Its complete chemical name is N2-Acetyl-L-arginyl-L-cysteinyl-D-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-cysteinamide, cyclic (2-8)-disulfide .
Structurally, setmelanotide is characterized as a small molecule that functions as an atypical bitopic ligand, interacting with both the orthosteric and putative allosteric binding sites of the MC4R receptor . This unique binding profile allows for both high affinity and specificity, distinguishing it from earlier melanocortin receptor modulators that either bound with high affinity to the highly conserved orthosteric binding site or with high specificity to less conserved allosteric sites .
Mechanism of Action
MC4R Pathway Activation
Setmelanotide functions as a potent agonist of the melanocortin-4 receptor (MC4R), a 332 amino acid G-protein coupled receptor primarily expressed in the central nervous system . The drug binds to MC4R with high affinity (Ki of 2.1 nM) and potently activates the receptor with an EC₅₀ of 0.27 nM, making it approximately 20-fold more potent than the endogenous α-melanocyte stimulating hormone .
MC4R plays a critical role in the central regulation of energy homeostasis downstream of pro-opiomelanocortin (POMC) and leptin receptor (LEPR) signaling pathways. By directly agonizing MC4R, setmelanotide bypasses upstream genetic deficiencies in the MC4R signaling pathway that would otherwise inhibit satiety, thereby decreasing food intake and promoting weight loss .
Secondary Pharmacological Effects
Beyond its primary role in weight regulation, research suggests setmelanotide may possess additional therapeutic properties. In vitro studies have demonstrated that MC4R activation in astrocytes has potent anti-inflammatory and neuroprotective effects . Specifically, setmelanotide treatment ameliorated the reactive phenotype in astrocytes and markedly induced interleukin-6 and -11 production, possibly through enhanced cAMP response element-binding protein (CREB) phosphorylation .
Interestingly, medium from astrocytes exposed to setmelanotide skewed macrophages toward an anti-inflammatory phenotype, suggesting potential applications beyond obesity treatment . These findings indicate setmelanotide might be explored as a therapeutic option for inflammatory conditions, particularly those affecting the central nervous system.
Clinical Efficacy
Phase 2 Clinical Studies
Several phase 2 studies have demonstrated the efficacy of setmelanotide across different genetic obesity conditions. In POMC deficiency, a phase 2 study involving two patients showed remarkable results :
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Patient 1 (21 years old): Lost 25.8 kg over 13 weeks and continued treatment for a total of 42 weeks, achieving a total weight loss of 51.0 kg
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Patient 2 (26 years old): Lost 20.5 kg over 12 weeks
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Both patients reported significant reductions in hunger, with Likert hunger scale scores decreasing to 0-1 in both cases
For LEPR deficiency, another phase 2 study involving three patients showed variable results depending on treatment adherence :
Phase 3 Clinical Studies
The efficacy of setmelanotide has been further validated in larger phase 3 clinical trials. For POMC deficiency, a phase 3 study with ten patients (average age 18.4 years) demonstrated an average weight reduction of 25.6% (p<0.0001) after one year of treatment, along with a 2.2-point absolute decrease in hunger scores .
Similarly, for LEPR deficiency, a phase 3 study with eleven patients (average age 23.7 years) showed an average weight reduction of 12.5% (p<0.0001) after one year, with a 3.1-point absolute decrease in hunger scores .
For Bardet-Biedl syndrome, a multicenter phase 3 trial (NCT03746522) enrolled patients ≥6 years old with obesity and either BBS or Alström syndrome. The primary endpoint of ≥10% weight reduction was achieved by 32.3% (95% CI, 16.7%-51.4%; p=0.0006) of patients ≥12 years old, all of whom had BBS . During the 14-week placebo-controlled period, the mean change in body weight was -2.4% (SD 4.8%) with setmelanotide versus -0.3% (SD 2.3%) with placebo (difference, -2.1%; 95% CI, -4.6% to 0.4%; p=0.052) .
Comparative Efficacy Data
Table 1 below summarizes the key efficacy outcomes across different patient populations treated with setmelanotide:
DB = double-blind period; OL = open-label period
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of setmelanotide has been characterized in several studies. Following subcutaneous administration, setmelanotide reaches maximum plasma concentration (Tmax) at approximately 8 hours . The drug has an apparent volume of distribution of 48.7 L, indicating moderate tissue distribution .
Setmelanotide is 79.1% bound to plasma proteins, which influences its distribution and clearance . As a peptide-based drug, setmelanotide is expected to be metabolized to small peptides and amino acids via normal protein catabolism pathways rather than through hepatic metabolism .
Research into alternative dosing regimens has shown that a once-weekly formulation of setmelanotide achieves similar weight loss efficacy to the daily administration format, with comparable trough drug concentrations . This alternative dosing strategy could potentially improve treatment adherence and patient convenience.
Dosage and Administration
Setmelanotide is administered as a subcutaneous injection, typically following a dose titration protocol based on age and tolerability . The standard dosing approach involves:
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Initial dose: 0.5 mg (<18 years of age) or 1 mg (≥18 years of age)
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Dose titration up to an individualized maximum dose of 2-3 mg based on age and tolerability
In clinical trials, patients entered a 2-week dose titration phase, with doses titrated up to 3.0 mg on the basis of age, followed by maintenance at the established dose unless the investigator reduced the dose because of a favorable response (e.g., marked weight loss) .
Encouraging developments in formulation have led to a once-weekly version of setmelanotide, which has shown similar weight loss efficacy to daily dosing in early phase 2 studies . This formulation could potentially improve treatment adherence and patient quality of life by reducing the frequency of injections.
Emerging Applications and Future Directions
While setmelanotide is currently approved specifically for rare genetic obesity disorders, emerging research suggests potential broader applications. Studies have identified MC4R expression in astrocytes and demonstrated increased astrocytic MC4R expression in active multiple sclerosis lesions . Furthermore, setmelanotide has shown the ability to ameliorate the reactive phenotype in astrocytes in vitro and promote an anti-inflammatory phenotype in macrophages .
These findings suggest that targeting MC4R on astrocytes might be a novel therapeutic strategy to halt inflammation-associated neurodegeneration in conditions such as multiple sclerosis . Further research is needed to explore these potential applications beyond obesity management.
Additionally, ongoing clinical trials are investigating setmelanotide's efficacy in younger pediatric populations. A phase 3 trial (estimated to run from February 2022 to September 2023) is evaluating the effect of setmelanotide on weight-related parameters in pediatric patients aged 2 to <6 years with obesity due to either biallelic variants of the POMC, PCSK1, or LEPR genes or Bardet-Biedl Syndrome .
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